gamma-Linolenoyl Chloride

Description

Contextualization within Lipid Chemistry and Acyl Halide Reagents

The significance of gamma-linolenoyl chloride is best understood at the intersection of lipid chemistry and the chemistry of acyl halide reagents.

In lipid chemistry, the structure of the fatty acyl chain—including its length and the number, position, and configuration of its double bonds—is a critical determinant of a lipid's physical and biological properties. acs.org Polyunsaturated acyl chains, such as the gamma-linolenoyl group, are integral components of biological membranes, primarily within phospholipids (B1166683). Their cis-double bonds introduce kinks into the acyl chain, which prevents tight packing and increases membrane fluidity. nih.govrsc.org This fluidity is essential for the proper function of membrane-embedded proteins and for various cellular processes. embopress.orgresearchgate.net The specific chemical structure of the acyl tail has emerged as a key factor in the trafficking and enzymatic processing of lipids. acs.org By using this compound, chemists can synthesize lipids with this specific acyl chain to investigate its influence on membrane dynamics and cell signaling pathways. rsc.org

Acyl halides, also known as acid chlorides, are among the most reactive derivatives of carboxylic acids. numberanalytics.com Their high reactivity is due to the strong electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. numberanalytics.com Furthermore, the chloride ion is an excellent leaving group, facilitating nucleophilic acyl substitution reactions. numberanalytics.com This reactivity makes acyl chlorides superior reagents for the synthesis of esters, amides, and other carboxylic acid derivatives, often under mild conditions. numberanalytics.com this compound thus serves as a powerful acylating agent, enabling the efficient and specific covalent attachment of the gamma-linolenoyl moiety to alcohols, amines, and other nucleophiles.

Current Research Trajectories in this compound Chemistry

Current research leverages this compound as a critical building block for creating sophisticated molecular tools to probe biological systems and develop new therapeutic agents.

A primary application is in the synthesis of well-defined, biologically active lipids. Researchers use this compound to create specific glycerides, phospholipids, and other lipid species to study lipid metabolism and signaling. rsc.orgjustia.com For example, it has been employed to synthesize phosphatidylinositols with a gamma-linolenoyl group at the sn-2 position. These synthetic lipids were then used in enzymatic assays to demonstrate that the degree of unsaturation in the acyl chain has a measurable influence on the activity of lipid phosphatases like SopB. rsc.org Similarly, it is a precursor for synthesizing gamma-linolenoyl-CoA, a molecule used in lipidomics for the sensitive analysis of fatty acyl-coenzyme A pools by mass spectrometry. medchemexpress.com

Another significant research trajectory involves the synthesis of novel derivatives and prodrugs. By reacting this compound with a drug molecule containing a suitable nucleophile (like an alcohol or amine), the lipid tail can be attached, potentially altering the drug's solubility, membrane permeability, and pharmacokinetic profile. A documented example is its use in the synthesis of a gamma-linolenoyl amide derivative of the antiviral drug acyclovir. google.com

Furthermore, this compound is instrumental in the field of biophysics for the preparation of model membranes. By synthesizing phospholipids with a gamma-linolenoyl chain, researchers can construct liposomes or nanodiscs with a defined lipid composition. These model systems are essential for studying how polyunsaturated fatty acids affect fundamental membrane properties like packing, thickness, and curvature stress, and how these properties in turn modulate the function of membrane-associated proteins. rsc.org

| Research Area | Specific Application | Example Compound Synthesized | Research Goal | Reference |

|---|---|---|---|---|

| Enzymology & Biochemistry | Synthesis of specific lipid substrates. | sn-2-gamma-Linolenoyl Phosphatidylinositol-4-Phosphate | To investigate the influence of acyl chain unsaturation on the kinetics of lipid-modifying enzymes. | rsc.org |

| Medicinal Chemistry | Creation of lipid-drug conjugates (prodrugs). | GLA-acyclovir amide | To modify the properties of an existing antiviral drug. | google.com |

| Lipidomics | Preparation of internal standards for mass spectrometry. | gamma-Linolenoyl-CoA | To enable quantitative analysis of endogenous fatty acyl-CoAs in biological samples. | medchemexpress.com |

| Biophysics | Formation of model membranes with defined composition. | 1-Stearoyl-2-gamma-linolenoyl-sn-glycero-3-phosphocholine | To study the physical properties of membranes containing polyunsaturated fatty acids. | rsc.org |

| Chemical Biology | Synthesis of bioactive lipid amides. | N-acylglycines | To synthesize and study endogenous signaling molecules. | usf.edu |

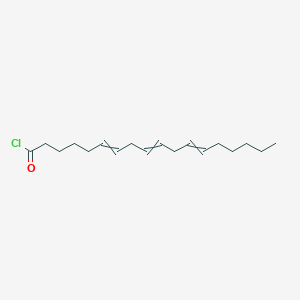

Structure

2D Structure

3D Structure

Properties

CAS No. |

54562-14-0 |

|---|---|

Molecular Formula |

C18H29ClO |

Molecular Weight |

296.9 g/mol |

IUPAC Name |

(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl chloride |

InChI |

InChI=1S/C18H29ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,12-13H,2-5,8,11,14-17H2,1H3/b7-6-,10-9-,13-12- |

InChI Key |

MAAVGFJWXMUHAT-QNEBEIHSSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)Cl |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCC(=O)Cl |

Pictograms |

Corrosive |

Origin of Product |

United States |

Synthetic Methodologies for Gamma Linolenoyl Chloride and Analogs

Classical and Modern Acyl Chloride Formation Reactions

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. The synthesis of gamma-linolenoyl chloride, derived from gamma-linolenic acid, employs these established methods while considering the specific challenges posed by the molecule's three cis-double bonds.

Carboxylic Acid Chlorination Reagents and Reaction Conditions

Several reagents are commonly used to convert carboxylic acids into acyl chlorides. masterorganicchemistry.com The choice of reagent often depends on the scale of the reaction, the sensitivity of the substrate, and the desired purity of the final product.

Thionyl Chloride (SOCl₂): This is one of the most frequently used reagents for preparing acyl chlorides in a laboratory setting. wikipedia.orgstudy.com The reaction between a carboxylic acid and thionyl chloride produces the corresponding acyl chloride, with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts. chemguide.co.ukyoutube.com A significant advantage of this method is that the byproducts are gaseous, which simplifies the purification of the product as they can be easily removed from the reaction mixture. wikipedia.orgchemguide.co.ukyoutube.com Any excess thionyl chloride, which has a low boiling point (76 °C), can also be readily removed by distillation or evaporation, often aided by co-evaporation with an anhydrous solvent like toluene. wikipedia.orgreddit.comresearchgate.net

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective reagent for this transformation and is often preferred for substrates that are sensitive to harsher conditions. wikipedia.org It is generally considered a milder and more selective reagent compared to thionyl chloride. wikipedia.orgresearchgate.net The reaction produces volatile byproducts—carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl)—which simplifies the workup process. wikipedia.orgchemicalbook.com However, oxalyl chloride is more expensive than thionyl chloride, making it more suitable for smaller-scale syntheses. researchgate.net

Phosphorus Chlorides (PCl₃ and PCl₅): Phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) are also effective for synthesizing acyl chlorides. study.comlibretexts.org When PCl₅ is used, the byproducts are phosphoryl chloride (POCl₃) and hydrogen chloride. chemguide.co.ukchemguide.co.uk The reaction with PCl₃ yields phosphorous acid (H₃PO₃) as a byproduct. chemguide.co.ukchemguide.co.uk A drawback of these reagents is that the non-gaseous byproducts often need to be separated from the desired acyl chloride by fractional distillation. libretexts.orgchemguide.co.uk

Phosgene (COCl₂) and its Derivatives: Phosgene is a highly reactive and valuable chlorinating agent, particularly in industrial applications. youtube.comgoogle.com Due to its toxicity, solid derivatives like diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate) are often used as safer alternatives in the lab. youtube.com These reactions typically require a catalyst to proceed efficiently. google.com

| Chlorinating Reagent | Typical Byproducts | Advantages | Disadvantages |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | SO₂, HCl | Gaseous byproducts simplify purification wikipedia.orgchemguide.co.uk | Can be harsh for sensitive substrates |

| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl | Mild and selective; gaseous byproducts wikipedia.orgwikipedia.org | More expensive than thionyl chloride researchgate.net |

| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | Effective chlorinating agent libretexts.org | Liquid byproduct (POCl₃) requires separation chemguide.co.uk |

| Phosphorus Trichloride (PCl₃) | H₃PO₃ | Commonly available libretexts.org | Liquid byproduct (H₃PO₃) requires separation chemguide.co.uk |

| Phosgene (COCl₂) | CO₂, HCl | Cost-effective for industrial scale google.com | Extremely toxic gas acs.org |

Catalytic Approaches in Acid Chloride Synthesis

To increase the reaction rate and improve efficiency, catalysts are frequently employed in acyl chloride synthesis. google.com

N,N-Dimethylformamide (DMF): DMF is a widely used catalyst, particularly in reactions involving thionyl chloride and oxalyl chloride. wikipedia.orgstudy.com In the reaction with oxalyl chloride, DMF first reacts to form the Vilsmeier reagent, an iminium intermediate. wikipedia.org This intermediate is highly reactive and readily reacts with the carboxylic acid to generate the acyl chloride, regenerating the DMF catalyst in the process. wikipedia.org A similar catalytic cycle is proposed for reactions with thionyl chloride.

Pyridine (B92270) and other Bases: Bases such as pyridine can also act as catalysts. wikipedia.org They function through a nucleophilic catalysis mechanism, where the base attacks the acyl carbonyl group to form a highly reactive quaternary acylammonium salt. This intermediate is more susceptible to nucleophilic attack by the chloride ion, thus facilitating the formation of the acyl chloride. wikipedia.org

Other Catalysts: For phosgenation reactions, specific catalysts are often required. For instance, benzimidazole, benzotriazole, and their methyl derivatives have been shown to be effective catalysts for the preparation of acyl chlorides from monocarboxylic acids using phosgene. google.com In a more modern context, palladium-catalyzed carbonylation of aryl iodides represents an advanced method for synthesizing certain types of acid chlorides, though its application is primarily for aromatic and not aliphatic compounds. acs.org

Strategies for High Purity this compound Production

The synthesis of this compound presents a significant challenge due to the presence of three double bonds in the fatty acid chain. These unsaturated sites are susceptible to side reactions, such as addition or isomerization, under standard chlorination conditions. google.com Therefore, specialized strategies are required to produce the desired product with high purity.

One innovative approach to prevent side reactions involves the protection of the carboxylic acid group before chlorination. A patented method describes the reaction of a polyunsaturated fatty acid with a silylating agent to form a silylation product. google.com This silylated intermediate is then reacted with a chlorinating agent like thionyl chloride. This two-step process effectively inhibits side reactions at the double bonds, leading to a pure fatty acid chloride product. The method is reported to be suitable for large-scale production. google.com

Another critical aspect of achieving high purity is the effective removal of byproducts and excess reagents. For long-chain fatty acid chlorides, purification by distillation can be problematic due to their high boiling points and thermal sensitivity. orgsyn.org A method has been developed that avoids distillation by treating the fatty acid with a phosphorus chloride in an inert solvent, followed by washing the solvent phase with water to remove the excess chlorinating agent and phosphorus-based byproducts. This process can yield a product with less than 1.5% free acid. semanticscholar.org For heat-sensitive compounds like oleoyl (B10858665) chloride, distillation at very low pressures (e.g., 25 μ) is a viable purification technique. orgsyn.org Similarly, thin-film distillation has been employed to remove phosphorus-containing impurities from fatty acid chlorides. google.com

Stereospecific and Regioselective Synthesis of Unsaturated Fatty Acyl Chlorides

Maintaining the specific stereochemistry and position of the double bonds in gamma-linolenic acid (all-cis at positions 6, 9, and 12) is paramount during its conversion to this compound. Any alteration to this configuration would result in an undesired isomeric product.

The key to a successful stereospecific and regioselective synthesis is the use of mild reaction conditions and selective reagents. researchgate.net Oxalyl chloride is often the reagent of choice for such transformations because it is known to be milder than reagents like thionyl chloride. wikipedia.orgchemicalbook.com The use of oxalyl chloride, often in combination with a pre-formed salt of the carboxylic acid, can prevent side reactions like halogen exchange or E/Z isomerization of double bonds. chemicalbook.com

While thionyl chloride is considered a harsher reagent, its use under carefully controlled conditions can also preserve the integrity of double bonds. For example, the preparation of oleoyl chloride (containing one cis double bond) from oleic acid using thionyl chloride showed no evidence of isomerization upon analysis of the hydrolyzed product, indicating that the reaction did not affect the double bond's configuration. orgsyn.org The silylation strategy mentioned previously also serves to protect the unsaturated bonds from unwanted reactions, thereby preserving the original stereochemistry and regiochemistry of the fatty acid. google.com

Chemical Reactivity and Derivatization Pathways of Gamma Linolenoyl Chloride

Nucleophilic Acyl Substitution Reactions

The electron-withdrawing nature of the chlorine atom polarizes the carbonyl group of gamma-linolenoyl chloride, rendering the carbonyl carbon highly electrophilic. This facilitates nucleophilic attack, initiating an addition-elimination mechanism that is characteristic of acyl chlorides.

Esterification Reactions with Alcohols and Polyols

This compound readily reacts with alcohols and polyols to form the corresponding esters. This reaction is typically rapid and often exothermic. The reaction proceeds via a nucleophilic attack of the alcohol's hydroxyl group on the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the ester and hydrochloric acid. To neutralize the HCl byproduct, a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) is commonly used as a solvent or co-reagent, driving the reaction to completion. researchgate.net

The esterification with polyols, such as glycerol (B35011), allows for the synthesis of mono-, di-, and triacylglycerols. The reaction stoichiometry between this compound and the polyol can be controlled to favor the formation of a specific acylated product. For instance, reacting glycerol with one molar equivalent of this compound under controlled conditions would predominantly yield monoacylglycerols.

| Nucleophile (Alcohol/Polyol) | Base/Catalyst | Solvent | Typical Conditions | Product |

| Simple Alcohol (e.g., Ethanol) | Pyridine or Triethylamine | Dichloromethane or THF | 0 °C to room temperature | Ethyl gamma-linolenate (B1238488) |

| Polyol (e.g., Glycerol) | Pyridine | Pyridine | Controlled temperature | gamma-Linolenoyl glycerols |

| Protected Carbohydrate | Triethylamine | Dichloromethane | Room temperature | Carbohydrate gamma-linolenate ester |

Amidation Reactions with Amines and Amino Acid Derivatives

The reaction of this compound with primary and secondary amines results in the formation of N-substituted gamma-linolenamides. researchgate.net This reaction is generally very rapid and proceeds through a similar nucleophilic acyl substitution mechanism as esterification, with the amine's nitrogen atom acting as the nucleophile. nih.gov Typically, two equivalents of the amine are used: one to act as the nucleophile and the second to neutralize the liberated HCl, forming an ammonium (B1175870) salt. semanticscholar.org Alternatively, an external non-nucleophilic base can be used. researchgate.net

This amidation reaction can also be extended to amino acid derivatives. The amino group of an amino acid or its ester can attack the this compound to form an N-acyl amino acid derivative. This pathway is significant for creating lipoamino acids, which are compounds that combine the features of lipids and amino acids. For example, the reaction with the methyl ester of glycine (B1666218) would yield N-gamma-linolenoyl-glycine methyl ester. Subsequent hydrolysis of the ester group can then produce the N-gamma-linolenoyl-glycine.

| Nucleophile (Amine) | Base | Solvent | Typical Conditions | Product |

| Primary Amine (e.g., Ethylamine) | Excess Ethylamine | Dichloromethane | 0 °C to room temperature | N-Ethyl-gamma-linolenamide |

| Secondary Amine (e.g., Diethylamine) | Triethylamine | Tetrahydrofuran (THF) | Room temperature | N,N-Diethyl-gamma-linolenamide |

| Amino Acid Ester (e.g., Glycine Methyl Ester) | Triethylamine | Dichloromethane | 0 °C to room temperature | N-gamma-linolenoyl-glycine methyl ester |

Thioester Formation

This compound can react with thiols (mercaptans) to form thioesters. Thioesters are analogs of esters where the oxygen atom of the ester linkage is replaced by a sulfur atom. The general method for their synthesis involves the reaction of an acid chloride with an alkali metal salt of a thiol. researchgate.net For instance, reacting this compound with sodium ethanethiolate would yield S-ethyl gamma-linolenoyl thioester.

This reaction is also applicable to amino acids containing a sulfhydryl group, such as cysteine. The thiol group of cysteine is a potent nucleophile and can selectively react with this compound to form a thioester linkage, while the amino group is protected. This specific acylation is crucial in the synthesis of certain lipidated peptides and proteins. Studies have shown that N-acetyl-L-cysteine methyl ester can be acylated at the thiol group by various acid chlorides to form the corresponding thioester derivatives. nih.gov

Synthesis of Complex Lipid Structures

The high reactivity of this compound makes it a valuable reagent for the targeted synthesis of complex lipids, allowing for the precise placement of the gamma-linolenoyl acyl chain onto a glycerol or phosphoglycerol backbone.

Phospholipid Synthesis via Acylation

This compound can be used to synthesize specific phosphatidylcholines and other phospholipids (B1166683) through the acylation of lysophospholipids. Lysophospholipids are phospholipid derivatives that are missing one of their fatty acid chains. For example, sn-glycero-3-phosphocholine (GPC) is a key intermediate in phospholipid metabolism. caymanchem.com The acylation of GPC at one or both of its free hydroxyl groups with this compound would lead to the formation of gamma-linolenoyl-containing lysophosphatidylcholine (B164491) or phosphatidylcholine, respectively.

This synthetic approach mimics aspects of the biological remodeling of phospholipids known as the Lands cycle, where acyl chains are removed and replaced on the glycerol backbone of phospholipids. mdpi.com The chemical synthesis using this compound provides a direct route to produce phospholipids with a defined fatty acid composition for research and other applications. The reaction typically involves a suitable base to scavenge the produced HCl. caymanchem.com

Triacylglycerol and Diacylglycerol Conjugation

Structured triacylglycerols (TAGs) and diacylglycerols (DAGs) containing gamma-linolenic acid can be synthesized by the stepwise acylation of a glycerol backbone using this compound. This method offers a high degree of control over the final structure of the glycerolipid. For instance, starting with a monoacylglycerol or a diacylglycerol, this compound can be used to introduce the gamma-linolenoyl group at a specific position.

| Precursor | Acylating Agent | Product | Functional Purity (%) | Isomeric Purity (%) | Overall Yield (%) | Reference |

| Dilinoleoyl glycerol | Linolenoyl chloride | LLLn | 99.4 | 98.1 | 92.1 | nih.gov |

| Linoleoyl-linolenoyl glycerol | Linoleoyl chloride | LLnL | 99.7 | 98.9 | 84.2 | nih.gov |

| Linoleoyl-linolenoyl glycerol | Linolenoyl chloride | LLnLn | 99.2 | 97.4 | 91.7 | nih.gov |

| Dilinolenoyl glycerol | Linoleoyl chloride | LnLLn | 97.8 | 99.0 | 77.5 | nih.gov |

L represents a linoleoyl residue and Ln represents a linolenoyl residue.

Cholesterol Ester and Steroid Conjugate Formation

The reaction of this compound with cholesterol and other steroidal alcohols is a direct application of nucleophilic acyl substitution. The hydroxyl group of the steroid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This process results in the formation of a stable ester linkage and the elimination of hydrogen chloride.

Cholesterol esters are naturally occurring molecules that play a crucial role in the transport and storage of cholesterol within the body. hmdb.cahmdb.ca They are less polar than free cholesterol and are major components of lipoprotein particles like LDL and HDL. hmdb.cahmdb.ca The synthesis of gamma-linolenoyl cholesterol ester via this compound is a straightforward and efficient method to obtain this specific cholesteryl ester for research or industrial purposes. The general reaction is as follows:

This compound + Cholesterol → Gamma-Linolenoyl Cholesterol Ester + HCl

This type of esterification is not limited to cholesterol. The acyl chloride can react with a wide variety of steroids that possess a hydroxyl group. The conjugation of bioactive molecules, such as fatty acids, to a steroidal backbone is a strategy employed in drug discovery to create "steroidal bioconjugates." nih.gov This approach can enhance the therapeutic properties of the conjugated molecules, potentially leading to synergistic effects, reduced side effects, and targeted delivery. nih.gov For instance, conjugating this compound to a therapeutic steroid could modify its lipophilicity, membrane permeability, and metabolic stability.

| Reactant 1 | Reactant 2 (Steroid) | Resulting Conjugate | Reaction Type |

|---|---|---|---|

| This compound | Cholesterol | gamma-Linolenoyl Cholesterol Ester | Esterification |

| This compound | Generic Steroid-OH | gamma-Linolenoyl-Steroid Conjugate | Esterification |

Chemoselective Transformations Involving Olefinic Moieties

The three cis-double bonds at the C6, C9, and C12 positions of the gamma-linolenoyl backbone are susceptible to a variety of addition reactions. A key challenge and area of interest is the ability to perform these reactions chemoselectively, modifying one or more of the double bonds while leaving the acyl chloride functional group intact. More commonly, these transformations are performed on the parent fatty acid or its ester, followed by conversion to the acyl chloride.

Epoxidation is a prominent example of such a transformation. The double bonds of gamma-linolenic acid can be oxidized to form epoxides, three-membered cyclic ethers. This reaction can be achieved using peracids (such as m-chloroperbenzoic acid) or through enzymatic catalysis. mdpi.com Research on the enzymatic epoxidation of gamma-linolenic acid by cytochrome P450 isoforms has demonstrated significant regioselectivity. nih.gov It was found that these enzymes selectively produce the 9,10- and 12,13-epoxides, with a notable absence of the 6,7-epoxide. nih.gov This selectivity highlights the potential for creating specific, structurally defined derivatives of gamma-linolenic acid that can then be activated to the corresponding acyl chloride.

These epoxide derivatives are valuable intermediates. For instance, the epoxide rings can undergo ring-opening reactions to generate diols and other functionalized derivatives. mdpi.commdpi.com

| Substrate Double Bond Position | Epoxide Product | Observed Formation (via Cytochrome P450) nih.gov |

|---|---|---|

| Δ6 (C6-C7) | 6,7-epoxy-9,12-octadecadienoic acid derivative | Not Produced |

| Δ9 (C9-C10) | 9,10-epoxy-6,12-octadecadienoic acid derivative | Produced |

| Δ12 (C12-C13) | 12,13-epoxy-6,9-octadecadienoic acid derivative | Produced (Major Product) |

Other potential chemoselective transformations of the olefinic moieties include:

Selective Hydrogenation: Catalytic hydrogenation could be controlled to reduce one or two of the double bonds, yielding di- or mono-unsaturated fatty acyl chlorides.

Cycloaddition Reactions: The double bonds can participate in reactions like the Diels-Alder reaction, forming cyclic adducts.

Hydroxylation: The formation of hydroxylated derivatives can be achieved, often via the opening of an epoxide intermediate. mdpi.com

These transformations underscore the utility of the polyunsaturated backbone of this compound, allowing for the synthesis of a diverse array of derivatives with tailored chemical structures and properties.

Advanced Analytical Methodologies for Gamma Linolenoyl Chloride and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of lipid analysis, enabling the separation of complex mixtures into individual components. For gamma-linolenoyl chloride and its derivatives, both gas and liquid chromatography, coupled with mass spectrometry, provide powerful tools for qualitative and quantitative analysis.

Gas chromatography is a highly sensitive and reproducible technique for analyzing volatile compounds. nih.gov However, the direct analysis of highly polar and reactive fatty acyl chlorides like this compound by GC is challenging. sigmaaldrich.com To overcome this, derivatization into more stable and volatile forms, such as fatty acid methyl esters (FAMEs) or amides, is a crucial step. sigmaaldrich.comgcms.czshimadzu.com

Derivatization:

The conversion of this compound to its corresponding methyl ester is a common and effective strategy. gcms.cz This can be achieved through reaction with methanol, often catalyzed by reagents like boron trifluoride or acetyl chloride. sigmaaldrich.comresearchgate.netnih.gov This process neutralizes the polar carboxyl group, increasing the volatility and thermal stability of the analyte for GC analysis. sigmaaldrich.comgcms.cz Similarly, reaction with an amine yields the corresponding amide, which can also be amenable to GC-MS analysis. aocs.org

Method Development:

A typical GC-MS method for the analysis of gamma-linolenoyl methyl ester would involve the following:

Column Selection: A polar capillary column, such as one with a cyanopropyl or polyethylene (B3416737) glycol (Carbowax-type) stationary phase, is often used to achieve separation of FAMEs, including positional and geometric isomers. gcms.cznih.gov

Temperature Program: A programmed temperature gradient is employed to elute the FAMEs based on their boiling points and interaction with the stationary phase. europa.eu

Ionization and Detection: Electron ionization (EI) is a common ionization technique in GC-MS, which generates characteristic fragmentation patterns useful for structural identification. shimadzu.com However, for enhanced sensitivity and selectivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) operating in multiple reaction monitoring (MRM) mode can be utilized. chromatographyonline.com This targeted approach improves quantitative precision by isolating a specific precursor ion and monitoring its characteristic fragment ions. chromatographyonline.com

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Polar capillary column (e.g., DB-FastFAME, Supelcowax) | Separation of FAME isomers. gcms.cznih.govwiley.com |

| Carrier Gas | Helium | Inert gas to carry analytes through the column. wiley.com |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. europa.eu |

| Oven Program | Temperature gradient (e.g., 60°C to 280°C) | Separates compounds based on boiling point. europa.eu |

| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) | Creates ions for mass analysis. shimadzu.com |

| Detector | Mass Spectrometer (Single Quadrupole or Triple Quadrupole) | Detects and quantifies the separated compounds. chromatographyonline.com |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a powerful alternative to GC-MS, particularly for less volatile or thermally labile lipid derivatives. nih.govnih.gov This technique is well-suited for analyzing a wide range of lipid classes in a single run. nih.gov

For the analysis of this compound derivatives, a derivatization step to a more stable form is still often necessary due to the reactivity of the acyl chloride. The resulting esters or amides can then be separated using either normal-phase (NPLC) or reversed-phase liquid chromatography (RPLC). nih.gov

Method Development:

Chromatographic Separation: RPLC, using a C18 or C8 stationary phase, is commonly employed for separating lipids based on their hydrophobicity. nih.gov NPLC or hydrophilic interaction chromatography (HILIC) can separate lipids based on the polarity of their head groups. nih.govnih.gov

Ionization: Electrospray ionization (ESI) is the most common ionization technique in LC-MS for lipids, capable of producing intact molecular ions with high efficiency. nih.gov It can be operated in both positive and negative ion modes to detect a broader range of lipid species. nih.gov

Detection: Tandem mass spectrometry (MS/MS) is crucial for the identification and quantification of lipids in complex mixtures. nih.gov Techniques like precursor ion scanning, neutral loss scanning, and multiple reaction monitoring (MRM) allow for the selective detection of specific lipid classes or molecular species. nih.govpurdue.edu

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reversed-phase (C18, C8) or Normal-phase/HILIC | Separation based on hydrophobicity or polarity. nih.gov |

| Mobile Phase | Mixtures of acetonitrile, methanol, water with additives | Elutes compounds from the column. nih.gov |

| Ionization Mode | Electrospray Ionization (ESI) - Positive and Negative | Generates ions for mass analysis. nih.gov |

| Mass Analyzer | Triple Quadrupole, Time-of-Flight (TOF), Orbitrap | Provides high-resolution mass analysis. nih.gov |

| Scan Mode | Full Scan, Precursor Ion Scan, Neutral Loss Scan, MRM | Targeted and untargeted analysis. nih.govpurdue.edu |

Spectroscopic Characterization in Reaction Monitoring and Structural Analysis

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a sample. For this compound and its derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for structural elucidation and reaction monitoring.

NMR spectroscopy is a powerful, non-destructive technique for determining the detailed molecular structure of organic compounds. aocs.org Both ¹H and ¹³C NMR are used to analyze fatty acids and their derivatives, providing information about the carbon skeleton, the position of double bonds, and their stereochemistry (cis/trans). aocs.orgnih.gov

For this compound and its derivatives, ¹H NMR can be used to identify characteristic signals for different proton environments, such as:

Olefinic protons (-CH=CH-)

Allylic protons (-CH₂-CH=CH-)

Protons adjacent to the carbonyl group (α-CH₂)

Terminal methyl protons (-CH₃) nih.gov

¹³C NMR provides information about the carbon backbone, with distinct chemical shifts for carbonyl carbons, olefinic carbons, and different methylene (B1212753) carbons in the acyl chain. nih.govnih.gov Two-dimensional (2D) NMR techniques, such as COSY and HSQC, can be used to establish connectivity between protons and carbons, aiding in the complete structural assignment. magritek.com This is particularly useful for confirming the regiochemistry of reactions involving the double bonds of the gamma-linolenoyl chain.

| Proton Type | Typical Chemical Shift (ppm) |

|---|---|

| Olefinic (-CH=CH-) | 5.2 - 6.4 |

| Glycerol (B35011) moiety | 3.7 - 5.1 |

| Allylic (-CH₂-CH=CH-) | 2.6 - 3.05 |

| α-CH₂ to carbonyl | 2.3 - 2.5 |

| (CH₂)n chain | 1.2 - 1.6 |

| Terminal CH₃ | 0.86 - 0.98 |

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. nih.gov It is also a powerful tool for structural elucidation through the analysis of fragmentation patterns. libretexts.org

When analyzing this compound and its derivatives, mass spectrometry can be used to:

Confirm the molecular weight of the starting material, intermediates, and final products in a reaction sequence.

Identify reaction byproducts and impurities.

Elucidate the structure of unknown compounds by analyzing their fragmentation patterns.

In the mass spectrum of a fatty acyl chloride derivative like a methyl ester, a characteristic fragmentation is the alpha-cleavage of the C-O bond, leading to the formation of an acylium ion (R-CO⁺). libretexts.org The fragmentation pattern of the hydrocarbon chain can also provide information about the location of double bonds, although this can sometimes be challenging with standard EI.

For complex derivatives, tandem mass spectrometry (MS/MS) is particularly informative. By selecting a specific precursor ion and inducing fragmentation, a product ion spectrum is generated that is characteristic of the molecule's structure. nih.gov This technique is invaluable for distinguishing between isomers and identifying specific modifications to the fatty acyl chain.

Quantitative Analytical Method Validation and Performance Evaluation

To ensure the reliability and accuracy of any analytical method, a thorough validation is required. nih.gov Method validation demonstrates that the analytical procedure is suitable for its intended purpose. Key performance parameters that are evaluated include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov This is typically assessed by analyzing a series of calibration standards and evaluating the correlation coefficient (r²) of the resulting calibration curve.

Accuracy: The closeness of the measured value to the true value. It is often determined by analyzing a sample with a known concentration (a certified reference material or a spiked sample) and calculating the percent recovery.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV).

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected but not necessarily quantified. nih.gov

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. nih.gov

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal use. nih.gov

| Parameter | Description | Acceptance Criteria (Typical) |

|---|---|---|

| Linearity (r²) | Correlation between concentration and response. | > 0.99 nih.gov |

| Accuracy (% Recovery) | Closeness to the true value. | 80-120% |

| Precision (RSD/CV) | Repeatability of the measurement. | < 15-20% |

| LOD | Lowest detectable concentration. | Signal-to-noise ratio of 3:1 |

| LOQ | Lowest quantifiable concentration. | Signal-to-noise ratio of 10:1 |

| Robustness | Insensitivity to small method variations. | No significant change in results. |

By systematically evaluating these parameters, the developed analytical methods for this compound and its derivatives can be shown to be reliable, accurate, and fit for purpose in both research and quality control settings.

Mechanistic Investigations of Chemical and Enzymatic Transformations Involving Gamma Linolenoyl Derived Species

Reaction Mechanisms in Acyl Chloride Hydrolysis and Alcoholysis

The reactivity of γ-linolenoyl chloride, as with all acyl chlorides, is centered on the electrophilic carbonyl carbon. This carbon is rendered highly susceptible to nucleophilic attack due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. savemyexams.comchemguideforcie.co.uk Consequently, it readily undergoes nucleophilic acyl substitution reactions with weak nucleophiles like water (hydrolysis) and alcohols (alcoholysis). chemistrysteps.com These reactions proceed through a common, well-established mechanism known as nucleophilic addition-elimination. chemguide.co.ukdocbrown.info

Hydrolysis: In the presence of water, γ-linolenoyl chloride is hydrolyzed to form γ-linolenic acid and hydrogen chloride. youtube.com The reaction is typically rapid and exothermic. chemguideforcie.co.uk The mechanism unfolds in two primary stages:

Nucleophilic Addition: A water molecule, acting as the nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the breaking of the carbon-oxygen π bond, with the electrons moving to the oxygen atom. The result is the formation of a transient tetrahedral intermediate, where the formerly planar carbonyl carbon now has four single bonds. youtube.comyoutube.com

Elimination: The tetrahedral intermediate is unstable and quickly collapses. The carbon-oxygen double bond is reformed as a lone pair of electrons from the oxygen atom moves back down. Simultaneously, the carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group. youtube.com A final deprotonation step, where a base (such as another water molecule or the departed chloride ion) removes a proton from the oxonium ion, yields the final products: γ-linolenic acid and hydrochloric acid. youtube.comyoutube.com

Alcoholysis: The reaction of γ-linolenoyl chloride with an alcohol, a process termed alcoholysis, produces an ester and hydrogen chloride. libretexts.orgjove.com The mechanism is analogous to hydrolysis, with the alcohol serving as the nucleophile instead of water. youtube.com

Nucleophilic Addition: A lone pair of electrons from the oxygen atom of the alcohol attacks the carbonyl carbon of γ-linolenoyl chloride. chemguide.co.uk This addition forms a tetrahedral intermediate, similar to the one seen in hydrolysis. jove.com

Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion. libretexts.org A subsequent deprotonation of the resulting oxonium ion by a base (like pyridine (B92270), which is often added to neutralize the HCl byproduct) yields the corresponding ester of γ-linolenic acid. jove.com

The general mechanism for both reactions is summarized below.

| Step | Description of Mechanistic Step (R-OH = Water or Alcohol) |

| 1. Nucleophilic Attack | The oxygen atom of the nucleophile (R-OH) attacks the electrophilic carbonyl carbon of γ-linolenoyl chloride. |

| 2. Formation of Tetrahedral Intermediate | The C=O π bond breaks, and a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the incoming nucleophilic oxygen is formed. |

| 3. Elimination of Leaving Group | The C=O double bond reforms, and the chloride ion (Cl⁻) is expelled as the leaving group. |

| 4. Deprotonation | A base removes a proton from the positively charged oxygen, yielding the final product (γ-linolenic acid or a γ-linolenate ester) and HCl. |

Mechanistic Aspects of Derivatization Reactions

Gamma-linolenoyl chloride can be employed as a derivatizing agent to modify other molecules, particularly for analytical purposes such as liquid chromatography-mass spectrometry (LC-MS). nih.gov Derivatization converts analytes into a form that is more suitable for separation or detection. chromatographyonline.com For instance, benzoyl chloride, an analogous acyl chloride, is used to derivatize primary and secondary amines, phenols, and alcohols, enhancing their chromatographic retention and mass spectrometric sensitivity. chromatographyonline.comnih.gov

The underlying mechanism for these derivatization reactions is the same nucleophilic acyl substitution described for hydrolysis and alcoholysis. The molecule being analyzed (the analyte) must possess a nucleophilic group, such as an amine (-NH2), a hydroxyl (-OH), or a thiol (-SH) group.

Mechanism of Derivatization (e.g., with an amine):

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of a primary or secondary amine attacks the electrophilic carbonyl carbon of γ-linolenoyl chloride.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Elimination and Deprotonation: The intermediate collapses, eliminating the chloride ion. A base present in the reaction mixture then deprotonates the nitrogen atom to yield a stable N-substituted amide of γ-linolenic acid. chemistrysteps.com

This process attaches the long, hydrophobic γ-linolenoyl chain to the analyte, which can significantly alter its chemical properties in a favorable way for analysis. For example, it can increase the analyte's retention time in reversed-phase chromatography or improve its ionization efficiency in the mass spectrometer. nih.gov

Enzymatic Biotransformations of Gamma-Linolenoyl-CoA and Related Acyl-CoA Analogs (focus on reaction mechanism and chemical pathways)

In biological systems, the reactive equivalent of γ-linolenoyl chloride is γ-linolenoyl-Coenzyme A (GLA-CoA). hmdb.caebi.ac.ukfoodb.canih.gov The thioester linkage in GLA-CoA activates the acyl group, making it a substrate for a variety of enzymatic transformations, primarily desaturation and elongation, which are crucial for the synthesis of long-chain polyunsaturated fatty acids (PUFAs). researchgate.netresearchgate.net

The metabolic fate of GLA-CoA is principally determined by the interplay between fatty acid elongase and desaturase enzymes. mdpi.com

Elongation Pathway: Gamma-linolenoyl-CoA (an 18-carbon fatty acid, 18:3n-6) is the preferred substrate for fatty acid elongase 5 (ELOVL5), which catalyzes its conversion to dihomo-γ-linolenoyl-CoA (DGLA-CoA), a 20-carbon fatty acid (20:3n-6). nih.govreactome.org This elongation process occurs in the endoplasmic reticulum and involves a cycle of four distinct enzymatic reactions that add a two-carbon unit derived from malonyl-CoA. diva-portal.orgyoutube.com

The mechanism consists of the following steps:

Condensation: The cycle is initiated by the rate-limiting condensation of γ-linolenoyl-CoA with malonyl-CoA, catalyzed by the ELOVL5 enzyme. This reaction forms a 3-ketoacyl-CoA intermediate and releases CO2. nih.govdiva-portal.org

First Reduction: The 3-keto group of the intermediate is then reduced to a hydroxyl group by a 3-ketoacyl-CoA reductase, using NADPH as the electron donor. nih.gov

Dehydration: A 3-hydroxyacyl-CoA dehydratase enzyme removes a molecule of water from the 3-hydroxyacyl-CoA intermediate, creating a double bond and forming a trans-2,3-enoyl-CoA. diva-portal.org

Second Reduction: Finally, a trans-2,3-enoyl-CoA reductase reduces the double bond using NADPH, yielding the elongated fatty acyl-CoA (DGLA-CoA), which is now two carbons longer than the original substrate. nih.govdiva-portal.org

| Enzyme | Reaction Step | Substrates | Products |

| ELOVL5 (Condensing Enzyme) | 1. Condensation | γ-linolenoyl-CoA, Malonyl-CoA | 3-Ketoacyl-CoA, CO₂, CoA |

| 3-Ketoacyl-CoA Reductase | 2. Reduction | 3-Ketoacyl-CoA, NADPH + H⁺ | 3-Hydroxyacyl-CoA, NADP⁺ |

| 3-Hydroxyacyl-CoA Dehydratase | 3. Dehydration | 3-Hydroxyacyl-CoA | trans-2,3-Enoyl-CoA, H₂O |

| trans-2,3-Enoyl-CoA Reductase | 4. Reduction | trans-2,3-Enoyl-CoA, NADPH + H⁺ | Dihomo-γ-linolenoyl-CoA, NADP⁺ |

Desaturation Pathway: Fatty acid desaturases are enzymes that introduce double bonds at specific positions in the acyl chain. wikipedia.orgnih.gov While γ-linolenic acid is itself a product of Δ6-desaturase acting on linoleic acid, its elongated product, DGLA-CoA, serves as a substrate for Δ5-desaturase. mdpi.comreactome.org This enzyme introduces a double bond between carbons 5 and 6, converting DGLA-CoA into arachidonoyl-CoA (the precursor to arachidonic acid).

Enzymatic reactions involving fatty acids are characterized by a high degree of regio- and stereoselectivity. researchgate.net

Desaturation: The introduction of a double bond by a desaturase is a highly stereospecific process. These enzymes create double bonds with a cis-configuration, which is crucial for the fluidity of biological membranes. agrilife.org The reaction proceeds via the stereospecific removal of two adjacent hydrogen atoms from the fatty acyl chain. nih.gov Mechanistic studies on Δ6 desaturase, the enzyme that produces γ-linolenic acid, have shown that the initial and rate-limiting step is the abstraction of the pro-S hydrogen from the C-6 position of the substrate. nih.gov This high degree of stereochemical control ensures that the correct isomer of the unsaturated fatty acid is produced.

Elongation: The reduction steps within the fatty acid elongation cycle are also stereospecific. The reductases involved are stereoselective, leading to specific configurations at the chiral centers created in the 3-hydroxyacyl-CoA intermediate. Although detailed stereochemical studies for each intermediate in the elongation of γ-linolenoyl-CoA are highly specific, the enzymatic machinery is conserved and known to produce a single, specific stereoisomer of the elongated acyl chain, ensuring the correct architecture of the final PUFA product.

Gamma Linolenoyl Chloride As a Strategic Building Block in Synthetic Chemistry

Design and Synthesis of Novel Gamma-Linolenoyl Conjugates

The high electrophilicity of the acyl chloride group in gamma-linolenoyl chloride makes it an excellent starting material for the synthesis of various conjugates, particularly with nucleophilic biomolecules such as amino acids and peptides. This reactivity allows for the direct incorporation of the gamma-linolenoyl moiety into these molecules, thereby modifying their lipophilicity and biological activity.

The synthesis of N-acyl-amino acid conjugates is a well-established field, and the principles can be directly applied to this compound. The reaction, typically a Schotten-Baumann reaction, involves the acylation of an amino acid with the acyl chloride under basic conditions. stackexchange.comfishersci.itlibretexts.org This reaction proceeds readily with the amino group of the amino acid attacking the carbonyl carbon of the acyl chloride, leading to the formation of a stable amide bond. stackexchange.comfishersci.itlibretexts.org

A variety of amino acids can be conjugated to this compound, leading to a diverse set of lipoamino acids with potentially unique biological properties. For instance, studies on N-linoleoyl-amino acid conjugates, which are structurally similar to their gamma-linolenoyl counterparts, have demonstrated that these molecules can possess significant biological activities. nih.govnih.gov The synthesis of these conjugates is generally straightforward, involving the reaction of the corresponding fatty acyl chloride with the desired amino acid in the presence of a base to neutralize the hydrochloric acid byproduct. libretexts.orgchemguide.co.uk

Table 1: Examples of Synthesized N-Linoleoyl-Amino Acid Conjugates and Their Reported Activities

| Conjugate | Amino Acid Moiety | Reported Biological Activity | Reference |

| N-linoleoyl-glycine | Glycine (B1666218) | Inhibition of leukocyte migration | nih.gov |

| N-linoleoyl-L-alanine | L-Alanine | Stimulation of 15-deoxy-Δ¹²˒¹⁴-PGJ₂ production | nih.gov |

| N-arachidonoyl-glycine | Glycine | Antinociceptive and anti-inflammatory effects | researchgate.net |

This table presents data for linoleoyl and arachidonoyl conjugates as direct examples for gamma-linolenoyl conjugates were not found in the reviewed literature. The synthetic principles are directly applicable.

The research into linoleoyl and other fatty acyl-amino acid conjugates provides a strong rationale for the synthesis of novel gamma-linolenoyl conjugates. The introduction of the gamma-linolenoyl group can influence the compound's interaction with biological membranes and enzymes, potentially leading to new therapeutic agents.

Application in Combinatorial Chemistry for Chemical Library Construction

Combinatorial chemistry is a powerful tool for the rapid synthesis of a large number of diverse compounds, which can then be screened for biological activity. The reactive nature of this compound makes it a suitable building block for the construction of chemical libraries of lipid-like molecules.

The core principle of combinatorial synthesis involves the systematic combination of a set of building blocks in all possible combinations. In the context of this compound, it can be reacted with a diverse library of amines, alcohols, or other nucleophiles to generate a library of gamma-linolenoyl amides, esters, and other derivatives. This approach allows for the efficient exploration of the chemical space around the gamma-linolenoyl scaffold.

While specific examples of combinatorial libraries built using this compound are not extensively documented in the literature, the general methodologies for creating libraries of fatty acyl amides are well-established. stackexchange.com These methods often involve solid-phase synthesis, where one of the reactants is attached to a solid support, allowing for easy purification after each reaction step.

Table 2: A Hypothetical Combinatorial Library Design Using this compound

| Building Block 1 (Acyl Chloride) | Building Block 2 (Amine Library) | Resulting Compound Class |

| This compound | Library of primary and secondary amines | N-substituted gamma-linolenoyl amides |

| This compound | Library of amino acids | N-gamma-linolenoyl amino acids |

| This compound | Library of small peptides | Lipidated peptides |

This combinatorial approach can lead to the discovery of novel compounds with interesting biological activities. The diversity of the resulting library is determined by the diversity of the nucleophilic building blocks used. By screening these libraries, researchers can identify lead compounds for drug discovery or as molecular probes to study biological processes.

Contribution to the Synthesis of Chemically Modified Lipids and Lipidomics Research Probes

This compound is a valuable precursor for the synthesis of chemically modified lipids and probes for lipidomics research. These tools are essential for studying the roles of fatty acids and their metabolites in cellular processes.

One significant application is in the synthesis of isotopically labeled gamma-linolenic acid. For example, deuterated GLA has been synthesized to study its metabolism and cytotoxicity in cancer cells. rsc.orgresearchgate.net In these syntheses, while not explicitly starting from the acyl chloride, the methodologies could be adapted to use this compound as a reactive intermediate for introducing the fatty acid chain. Deuterium labeling allows for the tracking of the fatty acid and its metabolites using techniques like Raman imaging, providing insights into its cellular uptake, distribution, and conversion to other bioactive molecules. rsc.orgresearchgate.net

Table 3: Research Applications of Modified Gamma-Linolenic Acid

| Modification | Research Application | Technique | Reference |

| Deuteration | Studying metabolism and tumor-selective cytotoxicity | Raman Imaging, Mass Spectrometry | rsc.orgresearchgate.net |

| Thia-analogue | Investigating the mechanism of fatty acid desaturases | Kinetic Isotope Effect Studies | nih.gov |

Furthermore, this compound can be used to synthesize fluorescently labeled GLA analogs. By reacting the acyl chloride with a fluorescent dye containing a nucleophilic handle (e.g., an amine), a fluorescent probe can be created. These probes are invaluable for visualizing the localization and trafficking of GLA within cells using fluorescence microscopy.

The synthesis of such probes allows researchers to investigate the intricate roles of gamma-linolenic acid in cellular signaling, membrane structure, and lipid metabolism, contributing to the broader field of lipidomics.

Q & A

Q. What gaps exist in understanding this compound’s role in lipid-mediated signaling pathways?

- Limited data exist on its interplay with lipid rafts or endocannabinoid-like signaling. Proposed studies:

- Spatiotemporal tracking via click chemistry (e.g., alkyne-tagged derivatives and CuAAC reactions).

- Knockout models (e.g., CRISPR-Cas9 in Caenorhabditis elegans) to identify genetic modifiers of its bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.